BAY36-7620 - 232605-26-4

BAY36-7620

Catalog Number: EVT-260987
CAS Number: 232605-26-4
Molecular Formula: C19H18O2
Molecular Weight: 278.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

BAY36-7620 is a potent and selective non-competitive antagonist of the metabotropic glutamate receptor 1 (mGluR1) subtype. [, ] It exhibits inverse agonist activity, meaning it can suppress the basal activity of constitutively active mGluR1a receptors. [, ] BAY36-7620 is widely employed in scientific research as a pharmacological tool to investigate the physiological and pathological roles of mGluR1 in various biological systems, including the central nervous system and cancer cells. [, , ]

Mechanism of Action

BAY36-7620 acts as a non-competitive antagonist of mGluR1, binding to an allosteric site on the receptor distinct from the glutamate binding site. [, ] This binding prevents the receptor from undergoing conformational changes required for signal transduction, even in the presence of glutamate. [] Additionally, BAY36-7620 exhibits inverse agonist activity at the constitutively active mGluR1a receptor, further suppressing its basal activity. [, ]

Applications

Neuroscience Research:

  • Investigating Synaptic Plasticity: BAY36-7620 is used to study the role of mGluR1 in synaptic plasticity, a crucial process for learning and memory. Studies in rat hippocampal slices have shown that BAY36-7620 can impair long-term potentiation, a form of synaptic plasticity. []
  • Studying Cerebellar Function: BAY36-7620 helps elucidate mGluR1's role in cerebellar Purkinje cell function and its involvement in motor control. Research has demonstrated that BAY36-7620 can influence the intrinsic excitability of these neurons. []
  • Exploring Neuroprotective Strategies: Given mGluR1's implication in neurodegenerative diseases, BAY36-7620 is used to investigate potential neuroprotective strategies. Research suggests its potential role in reducing neuronal damage associated with stroke or other neurological conditions. [, ]

Cancer Research:

  • Investigating Melanoma Growth: Studies have implicated mGluR1 in melanoma development and progression. BAY36-7620 effectively suppresses melanoma cell proliferation, migration, and invasion in vitro and inhibits tumor growth in vivo, highlighting its potential as a therapeutic target. [, ]
  • Studying Breast Cancer Progression: Research suggests that mGluR1 contributes to the progression of triple-negative breast cancer. BAY36-7620 inhibits cell proliferation, anchorage-independent growth, and invasion in vitro and hinders tumor formation in vivo, suggesting its potential therapeutic application in this cancer subtype. [, , , ]
  • Exploring Glioma Treatment: BAY36-7620 has demonstrated anti-cancer effects in human glioma cells. It reduces cell viability, increases cell death, and attenuates invasion and migration. These effects are linked to its ability to inhibit the PI3K/Akt/mTOR pathway. []

Gastrointestinal Research:

  • Understanding Colonic Motility: BAY36-7620 helps dissect the role of mGluR1 in the enteric nervous system and its influence on colonic motility. Studies show that BAY36-7620 reduces the frequency of colonic migrating motor complexes, suggesting mGluR1's involvement in regulating intestinal movements. []

Compound Description: (3H)R214127 is a potent and selective radioligand for the mGlu1 receptor. [] It demonstrates high affinity binding to rat mGlu1a receptors, similar to BAY36-7620. [] Binding studies reveal that (3H)R214127, NPS 2390, BAY 36-7620, and CPCCOEt likely bind to the same site or mutually exclusive sites on the mGlu1 receptor. []

Relevance: Like BAY36-7620, (3H)R214127 acts as a non-competitive antagonist of the mGlu1 receptor. [] Unlike competitive ligands like glutamate and quisqualate, it does not bind to the glutamate-binding pocket. [] The structural similarities between (3H)R214127 and BAY36-7620 suggest they may share a similar binding mechanism and target the transmembrane region of the mGlu1 receptor. []

2-Quinoxaline-carboxamide-N-adamantan-1-yl (NPS 2390)

Compound Description: NPS 2390 is a potent non-competitive mGlu1 receptor antagonist. [] It completely blocks the binding of (3H)R214127 to rat mGlu1a receptors. []

Relevance: NPS 2390 and BAY36-7620 are both potent and selective non-competitive antagonists of the mGlu1 receptor. [, ] Their ability to block (3H)R214127 binding suggests they may share a common binding site on the receptor, potentially within the transmembrane domain. []

(3aS,6aS)-6a-Naphtalan-2-ylmethyl-5-methyliden-hexahydro-cyclopenta[c]furan-1-on (BAY 36-7620)

Compound Description: BAY36-7620 is a potent and selective non-competitive antagonist with inverse agonist activity at mGlu1 receptors. [] It inhibits both agonist-induced and constitutive activity of the mGlu1a receptor. [] Studies suggest BAY36-7620 exerts its effects by binding to the transmembrane region of the mGlu1 receptor, specifically within transmembrane helices 4 to 7. []

2-Methyl-6-(phenylethynyl)pyridine hydrochloride (MPEP)

Compound Description: MPEP is a selective negative allosteric modulator (NAM) of the mGlu5 receptor. [] It effectively inhibits mGlu5 receptor signaling in various neuronal populations. []

Relevance: While structurally distinct from BAY36-7620, MPEP provides insights into the functional interplay between mGlu1 and mGlu5 receptors. [] Studies using MPEP in conjunction with BAY36-7620 reveal a cooperative signaling mechanism between these receptor subtypes. [] The ability of MPEP to modulate mGlu5 activity and subsequently impact mGlu1 signaling highlights the complex interplay between these receptors and their potential as therapeutic targets.

Riluzole

Compound Description: Riluzole is an FDA-approved drug for amyotrophic lateral sclerosis, believed to inhibit glutamate release. [, , , , ] It demonstrates anti-cancer properties in various cancer models, including breast cancer and melanoma. [, , , , ] Riluzole exhibits a broader mechanism of action compared to BAY36-7620, affecting cell cycle progression, DNA damage response, and cellular metabolism. [, ]

Relevance: Riluzole, although not structurally related to BAY36-7620, is investigated alongside BAY36-7620 in several studies exploring the role of glutamate signaling in cancer. [, , , , ] While both compounds demonstrate anti-cancer effects, riluzole exhibits broader activity, suggesting potential off-target effects or involvement in multiple signaling pathways. [, ] The comparison between riluzole and BAY36-7620 helps dissect the specific contributions of mGlu1 receptor antagonism from other mechanisms in mediating anti-cancer effects.

LY367385

Compound Description: LY367385 is an mGlu1 receptor antagonist, exhibiting inverse agonist activity at mGlu1a receptors. [, ] It inhibits both constitutive and agonist-induced mGlu1 receptor signaling. [] LY367385, similar to BAY36-7620, can suppress the constitutive internalization of the mGlu1a receptor. []

Relevance: LY367385 shares a similar pharmacological profile with BAY36-7620, acting as an inverse agonist at the mGlu1a receptor. [, ] Both compounds demonstrate the ability to inhibit constitutive receptor activity and internalization, suggesting a shared mechanism of action. [] The structural similarities between LY367385 and BAY36-7620 provide further support for their similar binding mode and target site on the mGlu1 receptor.

L-Quisqualic acid

Compound Description: L-Quisqualic acid is an agonist of mGlu1 receptors. [] It activates mGlu1 receptors, leading to downstream signaling events. []

Relevance: L-Quisqualic acid serves as a pharmacological tool to counteract the inhibitory effects of mGlu1 antagonists like BAY36-7620. [] By activating mGlu1 receptors, L-Quisqualic acid can reverse the anti-cancer effects mediated by mGlu1 receptor blockade. []

LY354740

Compound Description: LY354740 is a potent agonist of mGlu2/3 receptors. [] It activates these receptors, leading to downstream signaling events and potential neuroprotective effects. []

Relevance: Although not directly interacting with mGlu1 receptors, LY354740 provides insights into the broader context of mGlu receptor pharmacology and potential therapeutic applications. [] Its neuroprotective effects highlight the diverse roles of mGlu receptors in CNS disorders and potential therapeutic avenues. []

Properties

CAS Number

232605-26-4

Product Name

1H-Cyclopenta(C)furan-1-one, hexahydro-5-methylene-6a-(2-naphthalenylmethyl)-, (3aS,6aS)-

IUPAC Name

(3aS,6aS)-5-methylidene-3a-(naphthalen-2-ylmethyl)-1,4,6,6a-tetrahydrocyclopenta[c]furan-3-one

Molecular Formula

C19H18O2

Molecular Weight

278.3 g/mol

InChI

InChI=1S/C19H18O2/c1-13-8-17-12-21-18(20)19(17,10-13)11-14-6-7-15-4-2-3-5-16(15)9-14/h2-7,9,17H,1,8,10-12H2/t17-,19+/m1/s1

InChI Key

CVIRWLJKDBYYOG-MJGOQNOKSA-N

SMILES

C=C1CC2COC(=O)C2(C1)CC3=CC4=CC=CC=C4C=C3

Solubility

Soluble in DMSO, not in water

Synonyms

((3aS,6aS)-6a-naphtalen-2-ylmethyl-5-methyliden-hexahydro-cyclopental(c)furan-1-on)
BAY36-7620
BAY367620

Canonical SMILES

C=C1CC2COC(=O)C2(C1)CC3=CC4=CC=CC=C4C=C3

Isomeric SMILES

C=C1C[C@@H]2COC(=O)[C@@]2(C1)CC3=CC4=CC=CC=C4C=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.